

Istaroxime: A Comprehensive Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Istaroxime

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Introduction

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It possesses a unique dual mechanism of action, acting as both a positive inotropic and lusitropic agent.[2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of **istaroxime**, with a focus on the quantitative data and experimental methodologies that underpin its scientific foundation.

Discovery and Rationale

The development of **istaroxime** was driven by the need for novel inotropic agents for acute heart failure that could enhance cardiac contractility without the adverse effects associated with existing therapies, such as increased heart rate, arrhythmias, and hypotension.[3] The therapeutic strategy behind **istaroxime** was to create a molecule that could modulate intracellular calcium cycling to improve both systolic and diastolic function. This led to the design of a compound that uniquely combines two distinct pharmacological activities: inhibition of the Na⁺/K⁺-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).[4]

Mechanism of Action

Istaroxime's distinctive pharmacological profile stems from its dual interaction with two key regulators of cardiomyocyte calcium homeostasis.

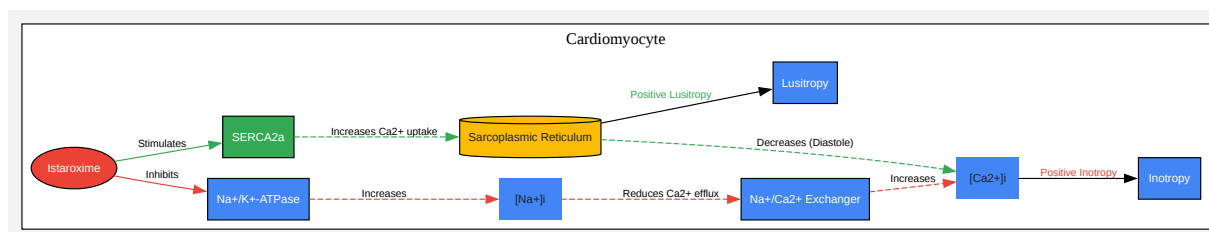
Na⁺/K⁺-ATPase Inhibition

Similar to cardiac glycosides, **istaroxime** inhibits the Na⁺/K⁺-ATPase, a membrane pump responsible for maintaining the sodium and potassium gradients across the cell membrane.^[5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, leading to a net increase in intracellular calcium concentration. The elevated cytosolic calcium enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.^[2]

SERCA2a Stimulation

Unlike other Na⁺/K⁺-ATPase inhibitors, **istaroxime** also directly stimulates the activity of SERCA2a.^[6] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), which is responsible for sequestering calcium from the cytoplasm back into the SR during diastole.^[2] By enhancing SERCA2a activity, **istaroxime** accelerates calcium reuptake into the SR, leading to faster myocardial relaxation (a positive lusitropic effect) and increased SR calcium load available for subsequent contractions.^[6] This improved calcium handling is thought to contribute to a lower risk of arrhythmias compared to traditional inotropes.^[4]

Below is a diagram illustrating the signaling pathway of **Istaroxime**.



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Caption: Signaling pathway of **Istaroxime** in a cardiomyocyte.

Preclinical Development and Structure-Activity Relationship

Initial preclinical studies focused on optimizing the androstane scaffold of **istaroxime** to balance its inhibitory potency on Na⁺/K⁺-ATPase and its stimulatory effect on SERCA2a, while minimizing potential off-target effects. Structure-activity relationship (SAR) studies explored modifications at various positions of the steroid nucleus, leading to the identification of **istaroxime** as a lead candidate with a favorable in vitro and in vivo profile. These studies demonstrated that the E isomer of the oxime is generally more potent than the Z form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preclinical evaluation of **istaroxime**.

SERCA2a Activity Assay (³²P-ATP Hydrolysis)

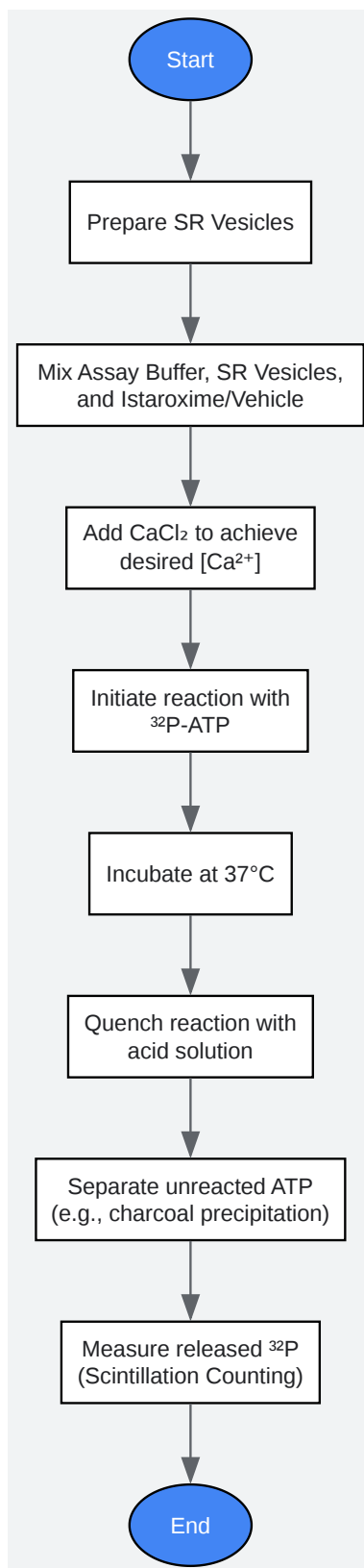
This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum vesicles, providing a direct measure of the enzyme's activity.

Materials:

- Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue
- Assay buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/mL pyruvate kinase, 18 U/mL lactate dehydrogenase, and 0.2 mM NADH
- CaCl₂ solution to achieve desired free Ca²⁺ concentrations
- ³²P-labeled ATP
- **Istaroxime** or vehicle control

- Quenching solution: 1 N HCl with 0.1 M phosphoric acid
- Scintillation cocktail and counter

Workflow Diagram:



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Caption: Workflow for the SERCA2a activity assay.

Procedure:

- Prepare SR vesicles from cardiac tissue using differential centrifugation.
- In a reaction tube, combine the assay buffer, a known amount of SR vesicle protein, and the desired concentration of **istaroxime** or vehicle.
- Add CaCl_2 to the reaction mixture to achieve a range of free Ca^{2+} concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding ^{32}P -labeled ATP.
- Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding the quenching solution.
- Separate the liberated inorganic phosphate (^{32}P) from the unhydrolyzed ATP, typically by adding activated charcoal and centrifuging.
- Measure the radioactivity of the supernatant containing the ^{32}P using a scintillation counter.
- Calculate the SERCA2a activity as the amount of inorganic phosphate released per milligram of protein per minute.

Na⁺/K⁺-ATPase Inhibition Assay

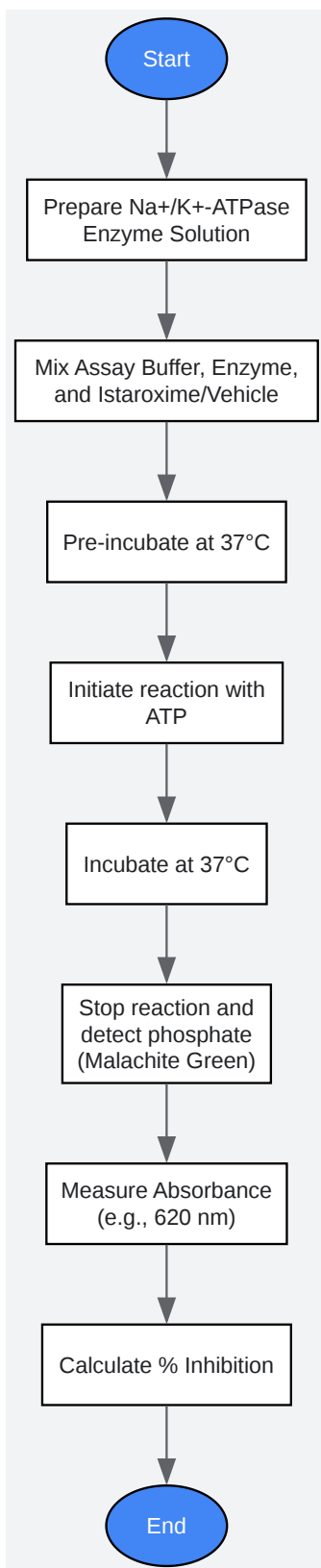
This assay determines the inhibitory effect of **istaroxime** on the activity of the Na⁺/K⁺-ATPase enzyme.

Materials:

- Purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl_2
- ATP solution
- **Istaroxime** or vehicle control

- Ouabain (a known Na^+/K^+ -ATPase inhibitor, for control)
- Malachite green reagent for phosphate detection

Workflow Diagram:



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Caption: Workflow for the Na⁺/K⁺-ATPase inhibition assay.

Procedure:

- Prepare a solution of the purified Na⁺/K⁺-ATPase enzyme in a suitable buffer.
- In a microplate well, combine the assay buffer, the enzyme solution, and varying concentrations of **istaroxime** or vehicle. A parallel set of wells should include ouabain as a positive control for complete inhibition.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding a known concentration of ATP to each well.
- Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
- Stop the reaction and simultaneously detect the liberated inorganic phosphate by adding a malachite green-based colorimetric reagent.
- Measure the absorbance of each well at the appropriate wavelength (typically around 620 nm).
- The Na⁺/K⁺-ATPase specific activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.
- The percent inhibition by **istaroxime** is then calculated relative to the ouabain-sensitive activity.

Clinical Development

Istaroxime has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute heart failure. The most notable of these are the Phase II HORIZON-HF and SEISMiC trials.

HORIZON-HF Trial

The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of **Istaroxime**, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With Worsening Heart Failure) trial was a randomized, double-blind, placebo-controlled study that enrolled 120 patients with worsening heart failure and reduced left ventricular ejection fraction.

[7] Patients received a 6-hour infusion of one of three doses of **istaroxime** (0.5, 1.0, or 1.5 µg/kg/min) or placebo.[8]

Quantitative Results from the HORIZON-HF Trial

Parameter	Placebo (n=31)	Istaroxime 0.5 µg/kg/min (n=29)	Istaroxime 1.0 µg/kg/min (n=30)	Istaroxime 1.5 µg/kg/min (n=30)	p-value (vs. Placebo)
Change in PCWP (mmHg)	-0.2	-3.7	-3.3	-4.7	<0.05 for all doses
Change in Systolic BP (mmHg)	+2.1	-	+9.2	-	0.008 (combined istaroxime)
Change in Heart Rate (bpm)	-	Significant Decrease	Significant Decrease	Significant Decrease	<0.05 for all doses
Change in Cardiac Index (L/min/m ²)	+0.03	-	-	+0.12	0.57 (combined istaroxime)
Change in E' velocity (cm/sec)	-0.7	-	-	+0.5	0.048 (combined istaroxime)

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data compiled from multiple sources.[7][8]

SEISMiC Trial

The SEISMiC (Safety, Efficacy, and Hemodynamic Effects of **Istaroxime** in Patients with Pre-Cardiogenic Shock) trial was a Phase IIb study that evaluated the efficacy and safety of **istaroxime** in patients with acute heart failure and pre-cardiogenic shock.[9] The trial enrolled 60 patients who were randomized to receive a 24-hour infusion of **istaroxime** (1.0 or 1.5

µg/kg/min) or placebo.[10] An extension study further evaluated different dosing regimens over a longer duration.[11]

Quantitative Results from the SEISMic Trial

Parameter	Placebo	Istaroxime (Combined Doses)	p-value
Systolic BP AUC over 6 hours (mmHg·hr)	30.9	53.1	0.017
Systolic BP AUC over 24 hours (mmHg·hr)	208.7	291.2	0.025
Change in Cardiac Index at 24h (L/min/m ²)	-0.06	+0.16	0.016
Change in Left Atrial Area at 24h (cm ²)	0.0	-1.8	0.008
Change in LV End-Systolic Volume at 24h (mL)	+3.3	-8.7	0.034
Change in PCWP at 6 hours (mmHg)	-0.9	-6.6	0.0001

AUC: Area Under the Curve; BP: Blood Pressure; LV: Left Ventricular; PCWP: Pulmonary Capillary Wedge Pressure. Data compiled from multiple sources.[8][9][11]

Istaroxime Metabolite: PST3093

Pharmacokinetic studies have identified PST3093 as the main metabolite of **istaroxime**. Interestingly, PST3093 has been shown to be a selective SERCA2a activator, lacking the Na⁺/K⁺-ATPase inhibitory activity of its parent compound. This finding has opened up new avenues of research into the development of selective SERCA2a activators for the treatment of heart failure, particularly diastolic dysfunction.

Conclusion

Istaroxime represents a novel approach to the treatment of acute heart failure, with a unique dual mechanism of action that addresses both systolic and diastolic dysfunction. Preclinical and clinical studies have provided a strong scientific rationale for its development, demonstrating favorable hemodynamic effects and a manageable safety profile. The quantitative data from the HORIZON-HF and SEISMic trials underscore its potential to improve key cardiac parameters in patients with acute heart failure. Further research and clinical development will be crucial to fully elucidate the therapeutic role of **istaroxime** and its derivatives in the management of cardiovascular diseases.

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